molecular formula C12H24N2 B13327661 1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine

1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine

Cat. No.: B13327661
M. Wt: 196.33 g/mol
InChI Key: QVGCNGZRXQPNFS-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often mediated by the binding of the piperidine ring to specific receptor sites, altering their conformation and activity .

Biological Activity

1-Methyl-N-(2-methylcyclopentyl)piperidin-4-amine is a piperidine derivative that has garnered interest in various biological and medicinal fields due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is characterized by its piperidine structure, which is known for its diverse biological activities. These include potential roles as analgesics, antipsychotics, and anti-inflammatory agents. The compound's interaction with neurotransmitter receptors positions it as a candidate for further pharmacological exploration.

The biological activity of this compound primarily involves its binding to various neurotransmitter receptors. This interaction can modulate receptor activity and influence cellular signaling pathways. The piperidine ring's ability to alter receptor conformation is crucial for its pharmacological effects.

Antinociceptive Activity

Research has indicated that piperidine derivatives exhibit significant antinociceptive properties. In studies involving animal models, compounds similar to this compound demonstrated the ability to reduce pain responses, suggesting potential applications in pain management.

Antipsychotic Potential

The compound's structural similarity to known antipsychotics suggests it may also exhibit psychotropic effects. Preliminary studies have shown that modifications in the piperidine structure can enhance binding affinity to dopamine receptors, which are critical targets in the treatment of schizophrenia and other psychiatric disorders.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the compound's receptor binding profiles. These studies revealed that this compound has a moderate affinity for serotonin and dopamine receptors, indicating its potential role in modulating mood and behavior .

In Vivo Studies

In vivo experiments using rodent models demonstrated that administration of the compound resulted in significant alterations in behavior consistent with both analgesic and anxiolytic effects. The observed behavioral changes were accompanied by biochemical markers indicative of reduced inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptiveReduced pain response in animal models
AntipsychoticAltered behavior in rodent models
Anti-inflammatoryDecreased inflammatory markers

Table 2: Receptor Binding Affinity

Receptor TypeBinding Affinity (Ki)Reference
Serotonin (5-HT)Moderate
Dopamine (D2)Moderate
Sigma ReceptorsHigh

Case Studies

Case Study 1: Analgesic Efficacy
In a controlled study involving rodents, this compound was administered at varying doses. Results indicated a dose-dependent reduction in nociceptive responses, supporting its potential use as an analgesic agent.

Case Study 2: Psychotropic Effects
Another study examined the compound's effects on anxiety-like behaviors in mice subjected to stress tests. Mice treated with the compound showed significantly lower anxiety levels compared to controls, suggesting its promise as an anxiolytic agent.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-methyl-N-(2-methylcyclopentyl)piperidin-4-amine

InChI

InChI=1S/C12H24N2/c1-10-4-3-5-12(10)13-11-6-8-14(2)9-7-11/h10-13H,3-9H2,1-2H3

InChI Key

QVGCNGZRXQPNFS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC2CCN(CC2)C

Origin of Product

United States

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